4-Chlorofuro[2,3-b]quinoline

Biotransformation Biphenyl dioxygenase cis-Dihydrodiol

4-Chlorofuro[2,3-b]quinoline (CAS 111163-82-7) is a heterocyclic compound consisting of a furan ring fused to a quinoline core with a chlorine substituent at the C4 position. It belongs to the furo[2,3-b]quinoline class, which forms the scaffold of numerous bioactive natural alkaloids such as dictamnine, skimmianine, and γ-fagarine.

Molecular Formula C11H6ClNO
Molecular Weight 203.62 g/mol
CAS No. 111163-82-7
Cat. No. B11894007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorofuro[2,3-b]quinoline
CAS111163-82-7
Molecular FormulaC11H6ClNO
Molecular Weight203.62 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=COC3=N2)Cl
InChIInChI=1S/C11H6ClNO/c12-10-7-3-1-2-4-9(7)13-11-8(10)5-6-14-11/h1-6H
InChIKeyPEWUESOUDXCPMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorofuro[2,3-b]quinoline (CAS 111163-82-7): A Key Synthetic Intermediate for Furoquinoline Alkaloids and Derivatives


4-Chlorofuro[2,3-b]quinoline (CAS 111163-82-7) is a heterocyclic compound consisting of a furan ring fused to a quinoline core with a chlorine substituent at the C4 position [1]. It belongs to the furo[2,3-b]quinoline class, which forms the scaffold of numerous bioactive natural alkaloids such as dictamnine, skimmianine, and γ-fagarine [1]. The compound serves primarily as a versatile synthetic intermediate: the C4 chlorine acts as a leaving group for nucleophilic aromatic substitution, enabling the introduction of amines, phenols, and other nucleophiles to generate diverse 4-substituted furo[2,3-b]quinoline libraries [2]. Commercially available at 97% purity , it is a critical building block for medicinal chemistry programs targeting anticancer, antimitotic, and antiparasitic agents.

Why 4-Chlorofuro[2,3-b]quinoline Cannot Be Replaced by Dictamnine or Other Furoquinoline Analogs


Furoquinoline alkaloids and their synthetic analogs are not interchangeable as substrates or precursors. The presence and nature of the C4 substituent critically determine both chemical reactivity and biological recognition. 4-Chlorofuro[2,3-b]quinoline bears a chlorine atom that serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), enabling efficient diversification into 4-anilino, 4-alkoxy, and other derivatives [1]. In contrast, the natural alkaloid dictamnine carries a methoxy group at C4, which is chemically inert under similar conditions and cannot be directly substituted. Furthermore, in biphenyl dioxygenase (BPDO)-catalyzed biotransformations, the chloro substituent profoundly alters both substrate efficiency and regioselectivity compared to the methoxy-bearing dictamnine [2]. The unsubstituted parent furo[2,3-b]quinoline lacks the C4 functional handle entirely and is not a viable precursor for C4-derivatized libraries. Similarly, the angular regioisomer 4-chlorofuro[3,2-c]quinoline (CAS 627086-17-3) yields a different ring fusion geometry that directs synthetic pathways toward angular rather than linear furoquinoline alkaloids . These distinctions are not cosmetic—they dictate which downstream products are accessible and in what yields.

Quantitative Evidence: How 4-Chlorofuro[2,3-b]quinoline Differentiates from Dictamnine and Other Analogs


Superior Substrate Efficiency in BPDO-Catalyzed cis-Dihydroxylation: 4-Chlorofuroquinoline vs. Dictamnine

In a direct head-to-head biotransformation study using whole cells of Sphingomonas yanoikuyae B8/36 expressing biphenyl dioxygenase (BPDO), 4-chlorofuro[2,3-b]quinoline (1j) demonstrated markedly different substrate efficiency and product distribution compared to dictamnine (1a). The chloro precursor 1j yielded a total cis-dihydrodiol yield of 40% (7: 10% plus 8: 30%), whereas dictamnine 1a gave a total cis-dihydrodiol yield of 20–32% (4: 20–29% plus 5: 0–3%) [1]. Moreover, the regioselectivity was inverted: 1j directed dihydroxylation preferentially to the 5,6-position of the benzo ring (8, 30% yield), while 1a favored the 7,8-position (4, 20–29% yield) [1]. This demonstrates that the C4 chloro substituent enhances overall BPDO substrate conversion by approximately 1.25- to 2-fold and redirects the regiochemical outcome compared to the C4 methoxy group in dictamnine.

Biotransformation Biphenyl dioxygenase cis-Dihydrodiol

Markedly Enhanced Downstream Enzymatic Conversion: Chloro-cis-dihydrodiol 7 vs. Dictamnine-derived cis-Dihydrodiol 4

The 7,8-cis-dihydrodiol metabolite 7 derived from 4-chlorofuro[2,3-b]quinoline proved to be a dramatically better substrate for naphthalene cis-diol dehydrogenase (NDD) expressed in recombinant Escherichia coli nar B compared to the analogous 7,8-cis-dihydrodiol 4 derived from dictamnine. Compound 7 was converted to catechol 18 in approximately 40% yield, whereas compound 4 gave the corresponding catechol 1e in very poor yield (<5%) [1]. This approximately 8-fold or greater improvement in enzymatic conversion efficiency enabled an indirect chemoenzymatic route to the alkaloid skimmianine (1g) via catechol 18, which was subsequently methylated (95% yield), subjected to chlorine substitution by methoxide (NaOMe, 20% yield), and selectively demethylated (BBr3, 85% yield) [1]. No comparable synthetic sequence could be established from the dictamnine-derived cis-dihydrodiol 4 due to the near-complete failure of the NDD-catalyzed step.

Naphthalene cis-diol dehydrogenase Catechol synthesis Enzyme substrate specificity

C4 Chlorine as a Synthetic Handle: Enabling Diversification into Anticancer 4-Anilinofuro[2,3-b]quinolines

The C4 chlorine of 4-chlorofuro[2,3-b]quinoline undergoes facile nucleophilic aromatic substitution (SNAr) with anilines, enabling the synthesis of 4-anilinofuro[2,3-b]quinoline derivatives—a class of potent antimitotic and anticancer agents [1]. The lead compound CIL-102 (1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone), synthesized directly from 4-chlorofuro[2,3-b]quinoline, exhibits IC50 values of 0.31 μM against MCF-7 breast cancer cells, 0.61 μM against A549 lung cancer cells, and 2.69 μM against PC-3 prostate cancer cells [2]. In contrast, dictamnine—the natural alkaloid with a C4 methoxy group—cannot be directly converted to 4-anilino derivatives, as the methoxy group is a poor leaving group for SNAr. This makes 4-chlorofuro[2,3-b]quinoline the mandatory starting material for any medicinal chemistry program targeting 4-anilinofuro[2,3-b]quinolines. Patent US8952033B2 explicitly describes the use of 4-chlorofuro[2,3-b]quinoline as the key intermediate for preparing a library of 4-anilinofuro[2,3-b]quinoline derivatives with broad anticancer activity and improved water solubility and oral bioavailability [1].

Nucleophilic aromatic substitution Anticancer agents 4-Anilinofuroquinoline

Regioisomeric Differentiation: Linear [2,3-b] vs. Angular [3,2-c] Furoquinoline Scaffolds

4-Chlorofuro[2,3-b]quinoline (linear isomer, CAS 111163-82-7) and 4-chlorofuro[3,2-c]quinoline (angular isomer, CAS 627086-17-3) share the same molecular formula (C11H6ClNO) and molecular weight (203.62 g/mol) but differ fundamentally in ring fusion geometry. The linear [2,3-b] isomer is the established precursor for the large family of linear furoquinoline alkaloids (dictamnine, skimmianine, γ-fagarine, haplopine, robustine, etc.), which have been extensively characterized for their antimitotic, anti-inflammatory, and acetylcholinesterase inhibitory activities [1]. The angular [3,2-c] isomer leads to the angular furoquinoline series, which has a distinct biological profile and has been explored primarily for DNA-binding and antitumor applications [2]. The regiochemistry of the furan-quinoline fusion dictates the electronic distribution, the orientation of key hydrogen-bonding interactions, and the trajectory of substituents in the final bioactive molecules [1]. Consequently, these two isomers are not interchangeable in any structure-activity relationship (SAR) study or synthetic methodology development.

Regioisomerism Linear furoquinoline Angular furoquinoline

Highest-Value Application Scenarios for Procuring 4-Chlorofuro[2,3-b]quinoline


Chemoenzymatic Synthesis of Enantiopure cis-Dihydrodiol Metabolites of Furoquinoline Alkaloids

4-Chlorofuro[2,3-b]quinoline is the preferred substrate for preparative-scale BPDO-catalyzed cis-dihydroxylation when access to 5,6-cis-dihydrodiol intermediates is required. As demonstrated by Boyd et al., the chloro precursor yields the 5,6-cis-dihydrodiol 8 in 30% isolated yield, whereas dictamnine produces the corresponding 5,6-cis-dihydrodiol 5 in only 0–3% yield—a 10-fold or greater advantage [1]. These enantiopure cis-dihydrodiols serve as chirons for the enantioselective synthesis of tetrahydrofuroquinoline derivatives with defined absolute configuration, which are valuable intermediates in natural product total synthesis and metabolite profiling studies [1].

Medicinal Chemistry: Synthesis of 4-Anilinofuro[2,3-b]quinoline Anticancer Lead Compounds

Any research program targeting 4-anilinofuro[2,3-b]quinolines—a pharmacophore class with demonstrated antimitotic activity via tubulin polymerization inhibition and G2/M cell cycle arrest—must begin with 4-chlorofuro[2,3-b]quinoline as the key building block [2]. The lead compound CIL-102, accessible in a single SNAr step from this precursor, exhibits IC50 values as low as 0.31 μM against MCF-7 breast cancer cells [3]. Patent US8952033B2 describes a comprehensive library of derivatives with improved aqueous solubility (up to 1049 μg/mL for hydrochloride salt 13a·HCl) and oral bioavailability (57.1% for 13a·HCl) [2]. No alternative starting material—natural alkaloid or other synthetic precursor—can replace 4-chlorofuro[2,3-b]quinoline for this chemistry.

Indirect Chemoenzymatic Route to Hydroxylated Furoquinoline Alkaloids (Skimmianine, Haplopine)

The chloro-cis-dihydrodiol metabolite 7 derived from 4-chlorofuro[2,3-b]quinoline enables an indirect chemoenzymatic pathway to hydroxylated furoquinoline alkaloids that is inaccessible from dictamnine-derived intermediates. The NDD-catalyzed conversion of 7 to catechol 18 proceeds in ~40% yield, compared to <5% for the analogous dictamnine-derived cis-dihydrodiol 4 [1]. This catechol intermediate can be elaborated to skimmianine (via methylation, methoxide substitution of chlorine, and selective demethylation) and haplopine (via partial methylation) [1]. This route constitutes the only reported chemoenzymatic access to these alkaloids from an achiral synthetic precursor.

Parallel Synthesis and SAR Studies of C4-Diversified Furoquinoline Libraries

The C4 chlorine atom of 4-chlorofuro[2,3-b]quinoline provides a universal leaving group for parallel SNAr diversification with arrays of anilines, phenols, and other N-/O-nucleophiles [2]. This enables the rapid generation of focused furoquinoline libraries for structure-activity relationship (SAR) exploration. In contrast, the use of dictamnine as a starting material would require a multi-step demethylation-activation-substitution sequence, adding 2–3 synthetic steps and reducing overall yield. For industrial medicinal chemistry groups conducting hit-to-lead optimization on the furoquinoline scaffold, 4-chlorofuro[2,3-b]quinoline is the most synthetically efficient entry point.

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